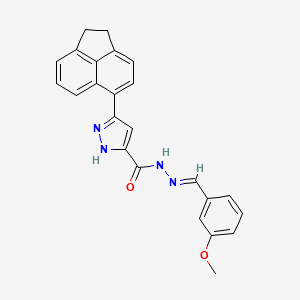
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that features a combination of methoxy, iodo, and methyl groups attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-iodo-2-methylaniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and an appropriate reagent to form a 2,5-dimethoxyphenyl derivative.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-iodo-2-methylaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of iodine.
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its bromine and chlorine analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct properties.
Properties
Molecular Formula |
C18H18INO3 |
|---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18INO3/c1-12-10-14(19)5-7-16(12)20-18(21)9-4-13-11-15(22-2)6-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-4+ |
InChI Key |
HPBKNJRBDFGALU-RUDMXATFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)

![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11692215.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11692222.png)
